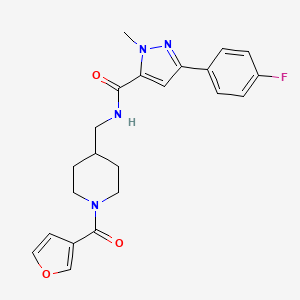
3-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a fluorophenyl group and a piperidine moiety, which are significant in determining its biological activity. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure
The compound can be represented by the following molecular formula:
Structural Features
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Furan ring : Known for various biological activities, potentially contributing to the compound's efficacy.
- Piperidine moiety : Often associated with neuroactive properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial properties, cytotoxicity, and potential as an anti-inflammatory agent.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These results indicate that the compound exhibits bactericidal activity against these strains, suggesting its potential use in treating infections caused by these bacteria .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed in various cell lines. Preliminary findings suggest that it has a selective cytotoxic profile, which is advantageous for therapeutic applications. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine and pyrazole moieties can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
The exact mechanism of action remains under investigation; however, the following hypotheses have been proposed based on structural similarities with known pharmacophores:
- Inhibition of Enzymatic Activity : The pyrazole core may inhibit specific enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Receptor Modulation : The presence of the fluorophenyl group may facilitate binding to various receptors, modulating inflammatory pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with structural similarities showed promising results in a clinical trial for treating bacterial infections resistant to standard antibiotics.
- Case Study 2 : Another study indicated that compounds with a similar pyrazole structure demonstrated anti-inflammatory effects in animal models, suggesting potential applications in chronic inflammatory diseases.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-26-20(12-19(25-26)16-2-4-18(23)5-3-16)21(28)24-13-15-6-9-27(10-7-15)22(29)17-8-11-30-14-17/h2-5,8,11-12,14-15H,6-7,9-10,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSLTKAHPTNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














